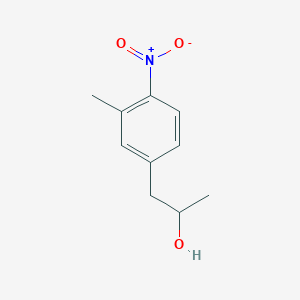

1-(3-Methyl-4-nitrophenyl)propan-2-ol

Description

1-(3-Methyl-4-nitrophenyl)propan-2-ol is a secondary alcohol featuring a nitro-substituted aromatic ring. Its structure comprises a propan-2-ol backbone linked to a 3-methyl-4-nitrophenyl group. The nitro (-NO₂) and methyl (-CH₃) substituents on the aromatic ring influence its electronic, steric, and solubility properties, distinguishing it from other diarylpropanol derivatives.

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

1-(3-methyl-4-nitrophenyl)propan-2-ol |

InChI |

InChI=1S/C10H13NO3/c1-7-5-9(6-8(2)12)3-4-10(7)11(13)14/h3-5,8,12H,6H2,1-2H3 |

InChI Key |

WDHUZIVGUGVSAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(C)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methyl-4-nitrophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-methyl-4-nitrobenzaldehyde with a Grignard reagent, such as methylmagnesium iodide, followed by hydrolysis to yield the desired alcohol . The reaction typically occurs in anhydrous ether as a solvent under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The isocyanate group undergoes nucleophilic attack due to its electrophilic carbon. Common nucleophiles include alcohols, amines, and carboxylates.

| Reaction Type | Nucleophile | Product | Conditions |

|---|---|---|---|

| Alcoholysis | Alcohols | Carbamates | Polar aprotic solvents (e.g., DMF) |

| Aminolysis | Amines | Ureas | Room temperature, catalytic base |

| Carboxylate addition | Carboxylic acids | α-Acyloxycarboxamides | Heterogeneous catalysts (e.g., H₂SO₄-SiO₂) |

Example :

In the presence of benzoic acid and aldehydes, the compound participates in Passerini-like reactions under catalytic conditions (e.g., H₂SO₄-SiO₂), forming α-acyloxycarboxamides in high yields .

Electrophilic Substitution

The fluorine atoms and isocyanate group direct substitution patterns. Fluorine is meta-directing, while the isocyanate group acts as a strong electron-withdrawing meta-director. This combined effect typically leads to substitution at positions ortho to fluorine and para to the isocyanate.

| Substituent | Directed Position | Conditions |

|---|---|---|

| Nitro groups | Para to isocyanate | Nitration mixtures |

| Halogens (Cl, Br) | Meta to fluorine | Halogenation agents |

Hydrolysis and Rearrangement

Hydrolysis of the isocyanate group can yield amines or ureas, depending on reaction conditions. For example:

-

Basic conditions : Formation of ureas via intermediate amines.

-

Acidic conditions : Potential degradation to aromatic amines.

Reaction Mechanisms

The isocyanate group’s reactivity stems from its electrophilic carbon, which is prone to nucleophilic attack. Fluorine substituents enhance the compound’s electron deficiency, facilitating reactions while stabilizing transition states.

Nucleophilic Addition Mechanism

-

Nucleophile activation : The nucleophile attacks the electrophilic carbon of the isocyanate.

-

Intermediate formation : A tetrahedral intermediate forms, leading to product formation.

Electrophilic Substitution Mechanism

-

Aromatic ring activation : Electron-withdrawing groups (F, isocyanate) deactivate the ring.

-

Substituent addition : Electrophiles attack positions meta to fluorine and para to the is

Scientific Research Applications

1-(3-Methyl-4-nitrophenyl)propan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-4-nitrophenyl)propan-2-ol depends on its specific application. For instance, if used as an antimicrobial agent, it may disrupt microbial cell membranes or interfere with essential enzymatic processes. The molecular targets and pathways involved can vary, but typically include interactions with proteins, enzymes, or nucleic acids.

Comparison with Similar Compounds

Structural Analogues from Anti-Inactive Diarylpropanols

describes diarylpropanol derivatives isolated from Myristica fragrans (nutmeg), which exhibit anti-inflammatory activity via nitric oxide (NO) inhibition in RAW264.7 cells. Key structural and functional comparisons include:

Key Observations :

Propan-2-ol Derivatives in Pharmaceuticals

lists Nadolol, a β-adrenoceptor antagonist, and its impurities as reference standards. Nadolol shares the propan-2-ol backbone but differs in aryl substituents:

Key Observations :

- Substituent bulkiness and polarity critically influence receptor selectivity and pharmacokinetics. The nitro group in this compound may reduce bioavailability compared to lipophilic analogs like Nadolol.

Read-Across Analogues in Toxicology

and highlight the use of read-across approaches for toxicological predictions. Structurally related alcohols include:

Key Observations :

- Nitro-containing compounds often require rigorous genotoxicity assessments due to metabolite risks, unlike methoxy or ether-substituted analogs .

Biological Activity

1-(3-Methyl-4-nitrophenyl)propan-2-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a propanol backbone with a 3-methyl-4-nitrophenyl substituent. This structure contributes to its unique chemical properties and biological interactions. The presence of the nitro group is particularly significant, as it can influence the compound's reactivity and biological activity.

The mechanisms by which this compound exerts its biological effects are not fully elucidated; however, several hypotheses can be drawn from related compounds:

- Enzyme Inhibition : Similar nitrophenyl derivatives have been shown to act as inhibitors of various enzymes, potentially altering metabolic pathways.

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

- Cytotoxic Effects : Some studies suggest that this compound may induce cytotoxicity in cancer cell lines, possibly through apoptosis or necrosis mechanisms .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : Human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.

- Findings : The compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting a selective action against certain cancer types .

Antimicrobial Properties

Research into the antimicrobial activity of similar compounds indicates that this compound may possess antibacterial properties. Studies have shown that derivatives with nitrophenyl groups can inhibit bacterial growth effectively:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

This table highlights the potential for further investigation into its use as an antimicrobial agent .

Study on Antioxidant Activity

A study conducted on various derivatives of phenolic compounds demonstrated that compounds similar to this compound exhibited significant antioxidant activity when tested using the DPPH radical scavenging method. The results showed that these compounds had antioxidant capacities comparable to well-known antioxidants like ascorbic acid .

In Vivo Studies

In vivo studies are crucial for assessing the therapeutic potential of compounds. Preliminary investigations into the pharmacokinetics and toxicity profiles of this compound are necessary for understanding its safety and efficacy in clinical settings. Current research suggests promising results in animal models, indicating effective dosage ranges and minimal side effects .

Q & A

Q. What are the recommended synthetic routes for 1-(3-Methyl-4-nitrophenyl)propan-2-ol, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves nitro-group introduction via nitration of 3-methylphenylpropan-2-ol precursors under controlled acidic conditions. Optimization includes:

- Catalyst selection : Use sulfuric acid/nitric acid mixtures at low temperatures (0–5°C) to minimize byproducts .

- Solvent systems : Polar aprotic solvents (e.g., dichloromethane) enhance nitro-group regioselectivity at the para position .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) isolates the product, with yields averaging 60–75% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Distinct signals for the aromatic protons (δ 7.5–8.2 ppm), methyl groups (δ 1.2–1.5 ppm), and hydroxyl proton (δ 2.5–3.0 ppm, broad) confirm structure .

- ¹³C NMR : Aromatic carbons (δ 120–150 ppm) and the propanol backbone (δ 60–70 ppm) are diagnostic .

- HRMS : Exact mass determination (e.g., [M+H]⁺ at m/z 224.1052) validates molecular formula (C₁₀H₁₃NO₃) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)-BINOL) in asymmetric reduction of ketone precursors .

- Catalytic Systems :

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) in non-polar solvents yield enantiomeric excess (ee) >90% .

- Metal Catalysts : Ru(II)-BINAP complexes for hydrogenation of prochiral ketones (ee ~85%) .

- Analysis : Chiral HPLC (e.g., Chiralpak® IC column) quantifies enantiomer ratios .

Q. What strategies resolve contradictions in spectroscopic data when synthesizing novel derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry (e.g., nitro-group positioning) .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and optimize geometry .

Q. How can impurity profiles of this compound be systematically analyzed during pharmaceutical intermediate synthesis?

- Methodological Answer :

- HPLC-MS : Use C18 columns (ACN/water mobile phase) to detect nitrophenyl byproducts (e.g., 4-nitro isomers) .

- Limit Tests : Follow EP/USP guidelines for residual solvents (e.g., dichloromethane <600 ppm) .

- Stability Studies : Accelerated degradation (40°C/75% RH) identifies hydrolytic impurities (e.g., nitro-to-amine reduction products) .

Q. What reaction mechanisms explain the redox behavior of this compound under electrochemical conditions?

- Methodological Answer :

- Cyclic Voltammetry : Nitro-group reduction at −0.8 V (vs. Ag/AgCl) forms hydroxylamine intermediates; further reduction yields amines .

- pH Dependence : Acidic conditions stabilize nitro radical anions, while alkaline media promote amine formation .

- Applications : Electrochemical data inform catalytic systems for green synthesis of aminophenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.